3,13-Octadecadien-1-ol
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Overview
Description
This compound is an unsaturated alcohol with the molecular formula C₁₈H₃₄O and a molecular weight of 266.46 g/mol . It is characterized by the presence of two double bonds in the 3rd and 13th positions of the octadecane chain, making it a dienol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E,13Z)-Octadeca-3,13-dien-1-ol typically involves the coupling of appropriate alkenyl intermediates. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an inert atmosphere .
Industrial Production Methods
Industrial production of (3E,13Z)-Octadeca-3,13-dien-1-ol may involve large-scale Wittig reactions or other coupling reactions that ensure high yield and purity. The process is optimized to maintain the stereochemistry of the double bonds, which is crucial for the compound’s biological activity .
Chemical Reactions Analysis
Types of Reactions
(3E,13Z)-Octadeca-3,13-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as acetates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Acetylation can be achieved using acetic anhydride in the presence of a catalyst like pyridine.
Major Products Formed
Oxidation: Octadeca-3,13-dienal or octadeca-3,13-dienoic acid.
Reduction: Octadecan-1-ol.
Substitution: (3E,13Z)-Octadeca-3,13-dien-1-yl acetate.
Scientific Research Applications
(3E,13Z)-Octadeca-3,13-dien-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of fragrances and flavorings due to its unique scent profile.
Mechanism of Action
The primary mechanism of action of (3E,13Z)-Octadeca-3,13-dien-1-ol involves its role as a pheromone. It binds to specific olfactory receptors in insects, triggering a behavioral response. The molecular targets include olfactory receptor neurons that are highly sensitive to the compound’s structure . In biological systems, it may interact with cellular membranes and proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(3E,13Z)-Octadeca-3,13-dien-1-yl acetate: An ester derivative with similar pheromonal activity.
(3Z,13Z)-Octadeca-3,13-dien-1-ol: A geometric isomer with different biological properties.
(2E,13Z)-Octadeca-2,13-dien-1-ol: Another isomer with distinct chemical and biological characteristics
Uniqueness
(3E,13Z)-Octadeca-3,13-dien-1-ol is unique due to its specific double bond configuration, which is crucial for its biological activity as a pheromone. This configuration allows it to interact selectively with olfactory receptors, making it highly effective in its role compared to other isomers .
Properties
Molecular Formula |
C18H34O |
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Molecular Weight |
266.5 g/mol |
IUPAC Name |
octadeca-3,13-dien-1-ol |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,15-16,19H,2-4,7-14,17-18H2,1H3 |
InChI Key |
QBNCGBJHGBGHLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCCCCCC=CCCO |
Origin of Product |
United States |
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